molecular formula C9H5Cl2N B1587992 3-Chloro-3-(4-chlorophenyl)acrylonitrile CAS No. 78583-86-5

3-Chloro-3-(4-chlorophenyl)acrylonitrile

Cat. No. B1587992
CAS RN: 78583-86-5
M. Wt: 198.05 g/mol
InChI Key: HAOPARUBVPVOCT-UITAMQMPSA-N
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Description

3-Chloro-3-(4-chlorophenyl)acrylonitrile (3-Cl-4-CPAN) is a highly versatile organic compound used in a wide range of scientific and industrial applications. It is a synthetic monomer that is used as a building block for a number of polymers, and it is also a valuable intermediate in the synthesis of a variety of other compounds.

Scientific Research Applications

Organic Solar Cells

A novel soluble asymmetric acrylonitrile derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. The compound's optical, electronic properties, and photovoltaic performance were investigated, indicating its potential application in enhancing the efficiency of organic solar cells (Kazici et al., 2016).

Anticancer Agents

A series of 2,3-diphenyl acrylonitrile derivatives bearing halogens, similar in structure to 3-Chloro-3-(4-chlorophenyl)acrylonitrile, were synthesized and showed significant antiproliferative activity against various human cancer cell lines. These compounds exhibited selective inhibitory activities, making them potential selective anticancer agents (Li et al., 2018).

Molecular Discrimination

Membranes of poly(acrylonitrile-co-acrylic acid) displayed molecular recognition behavior towards specific molecules due to the interactions of the polymer chain's carboxylic groups. This indicates potential applications in selective filtering or sensing technologies (Trotta et al., 2005).

Insecticidal Agents

N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, structurally related to 3-Chloro-3-(4-chlorophenyl)acrylonitrile, were synthesized and showed promising insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This suggests potential use in agricultural pest control (Rashid et al., 2021).

Flame Retardants

A copolymer of acrylonitrile with N-(4-chlorophenyl)acrylamide was synthesized and used with metal chelates as flame retardants for polypropylene. This compound significantly enhanced the flame retardancy of polypropylene, indicating its utility in developing fire-resistant materials (Hassan & Shehata, 2004).

properties

IUPAC Name

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOPARUBVPVOCT-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/C#N)/Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420769
Record name (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-3-(4-chlorophenyl)acrylonitrile

CAS RN

78583-86-5
Record name (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-86-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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